molecular formula C23H18F3N3O2 B2934850 N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide CAS No. 1009922-28-4

N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide

Cat. No.: B2934850
CAS No.: 1009922-28-4
M. Wt: 425.411
InChI Key: ALJDWBYGVMIAIH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a pyridine ring (a six-membered ring with one nitrogen atom), and a trifluoromethyl group (a carbon atom linked to three fluorine atoms) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving tryptamine, a compound containing an indole group. For example, N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide was prepared by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .

Scientific Research Applications

Synthesis and Antiallergic Properties

Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to the compound , has led to the development of novel antiallergic agents. A specific study reported the synthesis of a series of these compounds, aiming to improve antiallergic potency by varying indole substituents and the length of the alkanoic chain. One compound exhibited significant potency in the ovalbumin-induced histamine release assay, showcasing the therapeutic potential of such structures in allergy treatment (Menciu et al., 1999).

Antimicrobial Activity

Another study focused on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, exploring their antimicrobial activities. The incorporation of pyridine rings into these structures and subsequent evaluation against various microbes highlighted the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Trifluoromethyl Heterocycles Synthesis

The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a range of trifluoromethyl heterocycles was demonstrated in a study by Honey et al. (2012). This research shows the potential for creating diverse trifluoromethyl-containing compounds, which are often sought after for their pharmaceutical properties, through efficient synthetic routes (Honey et al., 2012).

Schiff Base Formation and Potential Anticonvulsant Agents

A series of novel Schiff bases derived from 3-aminomethyl pyridine were synthesized and evaluated for their anticonvulsant activity. This research indicates the potential use of pyridine derivatives in developing new treatments for seizures, with several compounds showing promising results in preclinical models (Pandey & Srivastava, 2011).

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O2/c24-23(25,26)17-7-10-21(29-14-17)31-18-8-5-15(6-9-18)22(30)27-12-11-16-13-28-20-4-2-1-3-19(16)20/h1-10,13-14,28H,11-12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJDWBYGVMIAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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